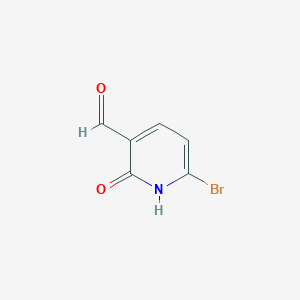

6-Bromo-2-hydroxynicotinaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Bromo-2-hydroxynicotinaldehyde is a chemical compound with the CAS Number: 1289118-74-6 . It has a molecular weight of 202.01 .

Molecular Structure Analysis

The IUPAC name for this compound is this compound . Its InChI Code is 1S/C6H4BrNO2/c7-5-2-1-4(3-9)6(10)8-5/h1-3H,(H,8,10) .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications

Photolabile Protecting Group for Aldehydes and Ketones :

- 6-Bromo-4-(1,2-dihydroxyethyl)-7-hydroxycoumarin, related to 6-Bromo-2-hydroxynicotinaldehyde, has been used under simulated physiological conditions as a photoremovable protecting group for aldehydes and ketones. This application is significant in photochemical studies where controlled release of protected compounds is required (Lu et al., 2003).

DPPH Radical Scavenging Activity :

- Bromophenols isolated from marine red algae, including compounds related to this compound, have been found to exhibit potent DPPH radical scavenging activity. This suggests potential antioxidant applications (Li et al., 2008).

Thermotropic Dendrimers Synthesis :

- The compound has been utilized in the synthesis and characterization of thermotropic dendrimers. These dendrimers have applications in the field of materials science, particularly in the development of novel polymeric materials (Percec et al., 1994).

Anaerobic Transformation of Halogenated Aromatic Aldehydes :

- Research on the anaerobic transformation of halogenated aromatic aldehydes, including 6-bromovanillin (a compound similar to this compound), has revealed the synthesis of corresponding carboxylic acids as principal metabolites. This study contributes to the understanding of environmental degradation processes of halogenated compounds (Neilson et al., 1988).

Preconcentration of Trace Amounts of Copper(II) Ions :

- A Schiff base ionophore synthesized from a compound related to this compound has been used for the preconcentration of trace amounts of copper(II) ions, demonstrating its utility in analytical chemistry and environmental monitoring (Fathi & Yaftian, 2009).

Synthesis of Tetra-Nuclear Macrocyclic Zn(II) Complex :

- The synthesis of a tetra-nuclear macrocyclic Zn(II) complex using a derivative of this compound highlights its application in the field of coordination chemistry and catalysis (Wang et al., 2021).

Pd-Catalyzed γ-C(sp3)-H Arylation of Free Amines :

- Utilizing 2-hydroxynicotinaldehyde as a catalytic transient directing group, a Pd(II)-catalyzed γ-C(sp3)-H arylation of primary amines has been achieved. This showcases its role in facilitating complex organic transformations (Wu et al., 2016).

Antioxidant Activity of Bromophenols :

- Studies on bromophenols, structurally related to this compound, have demonstrated their cellular antioxidant activity, suggesting potential biomedical applications (Olsen et al., 2013).

Safety and Hazards

This compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Properties

IUPAC Name |

6-bromo-2-oxo-1H-pyridine-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrNO2/c7-5-2-1-4(3-9)6(10)8-5/h1-3H,(H,8,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZDHHKVTOUVAHK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=C1)Br)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2366638.png)

![6-Methyl-4-(1-methyl-1H-pyrazol-5-yl)benzo[d]thiazol-2-amine](/img/structure/B2366639.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-propylbenzenesulfonamide](/img/structure/B2366645.png)

![4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2366647.png)

![N-benzyl-2-{[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]thio}acetamide](/img/structure/B2366648.png)

![Pyridin-4-yl-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2366651.png)

![Ethyl 2-methyl-5-[2-[(2-phenoxyacetyl)amino]benzoyl]oxy-1-phenylindole-3-carboxylate](/img/structure/B2366652.png)